

# "6-O-nicotinoylscutebarbatine G" chemical structure and properties

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Compound of Interest

Compound Name: 6-O-nicotinoylscutebarbatine G

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# 6-O-nicotinoyIscutebarbatine G: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **6-O-nicotinoyIscutebarbatine G**, a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

## **Chemical Structure and Physicochemical Properties**

**6-O-nicotinoyIscutebarbatine G** is a complex natural product with the molecular formula C<sub>32</sub>H<sub>36</sub>N<sub>2</sub>O<sub>8</sub> and a molecular weight of approximately 576.64 g/mol [1]. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR techniques[2].

Table 1: Physicochemical Properties of 6-O-nicotinoylscutebarbatine G



Property	Value	Source
Molecular Formula	C32H36N2O8	[1]
Molecular Weight	576.64 g/mol	[1][3]
CAS Number	1206805-30-2	[1]
Class	Neo-clerodane diterpenoid alkaloid	[2]
Source	Scutellaria barbata	[2][3]

## **Biological Activity: Cytotoxicity**

**6-O-nicotinoyIscutebarbatine G** has demonstrated significant cytotoxic activities against several human cancer cell lines in vitro. The half-maximal inhibitory concentrations (IC₅₀) have been determined for nasopharyngeal carcinoma (HONE-1), oral epidermoid carcinoma (KB), and colorectal carcinoma (HT29) cells[2].

Table 2: Cytotoxic Activity of 6-O-nicotinoylscutebarbatine G

Cell Line	Cancer Type	IC <sub>50</sub> (μΜ)	Source
HONE-1	Nasopharyngeal Carcinoma	3.1	[3]
КВ	Oral Epidermoid Carcinoma	2.1	[3]
HT29	Colorectal Carcinoma	5.7	[3]

# Experimental Protocols Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **6-O-nicotinoyIscutebarbatine G** against HONE-1, KB, and HT29 cancer cell lines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



#### Materials:

- HONE-1, KB, and HT29 human cancer cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- 6-O-nicotinoyIscutebarbatine G (dissolved in DMSO to create a stock solution)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- · Microplate reader

#### Procedure:

- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x  $10^3$  cells/well in 100  $\mu$ L of complete medium and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The medium is replaced with fresh medium containing various concentrations of 6-O-nicotinoylscutebarbatine G (typically ranging from 0.1 to 100 μM). A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 48-72 hours in a CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, 20 μL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The medium containing MTT is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.



Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀
value is determined by plotting the cell viability against the compound concentration.



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**Fig. 1:** Workflow for determining the cytotoxicity of **6-O-nicotinoyIscutebarbatine G** using the MTT assay.

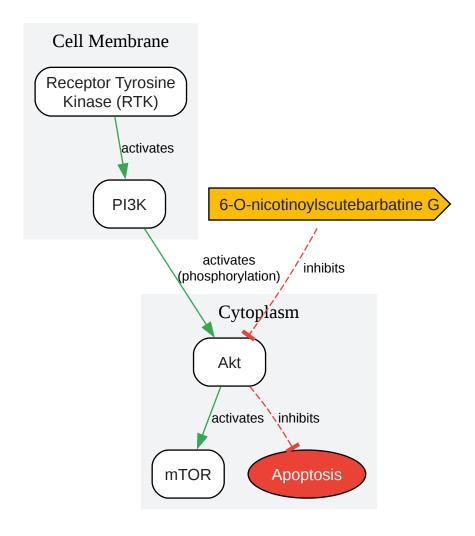
## **Proposed Signaling Pathways**

While direct studies on the signaling pathways modulated by **6-O-nicotinoyIscutebarbatine G** are limited, research on other neo-clerodane diterpenoids from Scutellaria barbata suggests that its cytotoxic effects are likely mediated through the inhibition of key cancer-related signaling pathways, including PI3K/Akt, MAPK, and NF-kB.

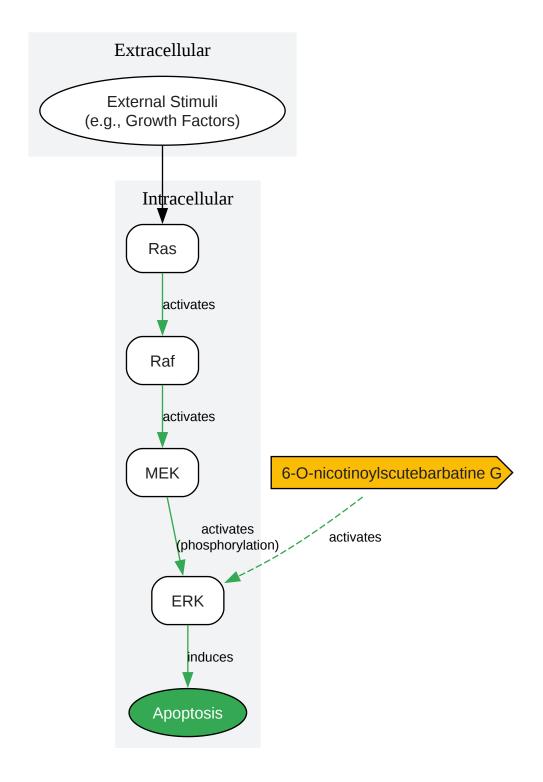
### Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Extracts from Scutellaria barbata have been shown to suppress this pathway in colorectal cancer cells[4]. It is proposed that **6-O-nicotinoyIscutebarbatine G** may inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis.

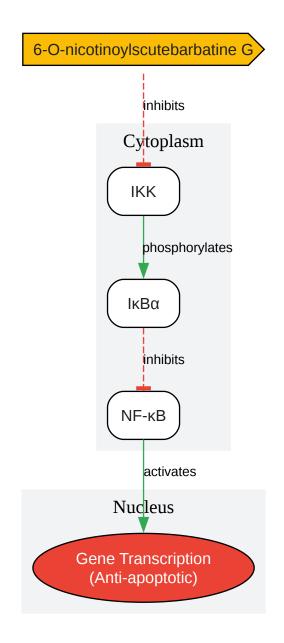












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